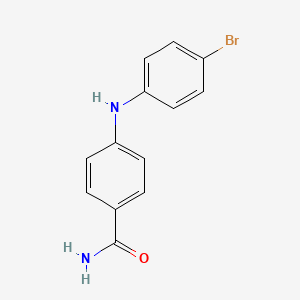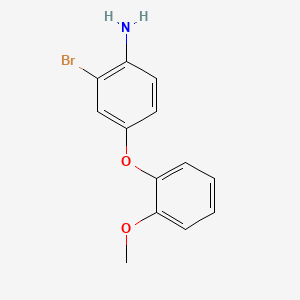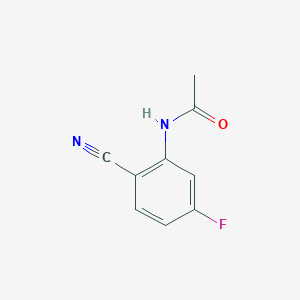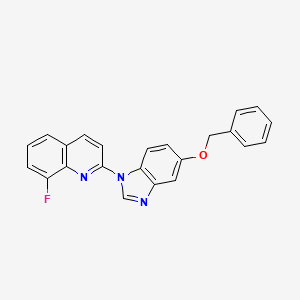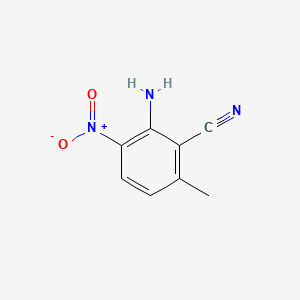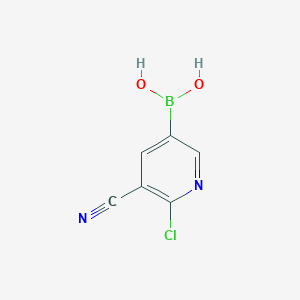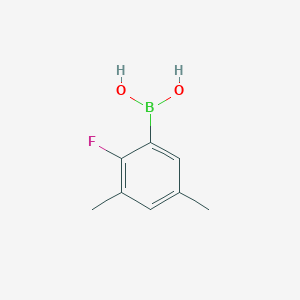![molecular formula C9H10BNO6 B8206314 [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B8206314.png)
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid is a boronic acid derivative with the molecular formula C9H10BNO6. This compound is characterized by the presence of a pyridine ring substituted with two methoxycarbonyl groups and a boronic acid group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid typically involves the reaction of 2,6-dimethoxycarbonylpyridine with a boronic acid derivative. One common method is the hydroboration of 2,6-dimethoxycarbonylpyridine using borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid has numerous applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Employed in the production of advanced materials and polymers.
作用機序
The mechanism of action of [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of new carbon-carbon bonds through a palladium-catalyzed process. The boronic acid group interacts with the palladium catalyst, enabling the transfer of the boron moiety to the organic substrate .
類似化合物との比較
(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid: Similar structure but with ethoxycarbonyl groups instead of methoxycarbonyl groups.
4-Pyridineboronic acid pinacol ester: Contains a pyridine ring with a boronic acid pinacol ester group.
Uniqueness: [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid is unique due to its dual methoxycarbonyl substitutions, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
特性
IUPAC Name |
[2,6-bis(methoxycarbonyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO6/c1-16-8(12)6-3-5(10(14)15)4-7(11-6)9(13)17-2/h3-4,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYMGGNXMHFWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(=O)OC)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
